Tetracosanoic acid tryptamide

Vue d'ensemble

Description

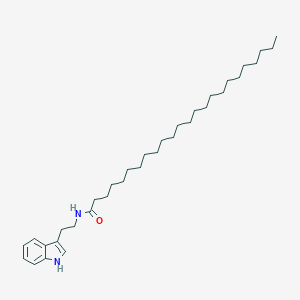

Tetracosanoic acid tryptamide is a compound that features an indole moiety linked to a long-chain fatty acid amide The indole structure is a common motif in many biologically active compounds, including neurotransmitters and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetracosanoic acid tryptamide typically involves the coupling of tryptamine with a long-chain fatty acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

Tetracosanoic acid tryptamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Tetracosanoic acid tryptamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological processes due to the indole moiety.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and oncology.

Industry: Used in the development of new materials and as a precursor for various industrial chemicals

Mécanisme D'action

The mechanism of action of Tetracosanoic acid tryptamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission. The long-chain fatty acid component can integrate into cell membranes, affecting membrane fluidity and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different fatty acid component.

N-[2-(1H-indol-3-yl)ethyl]acrylamide: Features an acrylamide group instead of a long-chain fatty acid.

Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Contains a methoxy group on the indole ring and a shorter acetamide chain.

Uniqueness

Tetracosanoic acid tryptamide is unique due to its combination of an indole moiety with a long-chain fatty acid. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.

Activité Biologique

Tetracosanoic acid tryptamide, also known as N-(2-indol-1-ylethyl)tetracosanamide, is a compound derived from the combination of tetracosanoic acid (a very long-chain fatty acid) and tryptamine. This section explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 510.84 g/mol

- Melting Point : 118-122 °C

- CAS Number : 152766-94-4

Recent studies have highlighted several biological activities associated with this compound:

- Sirtuin Activation : Research indicates that this compound may activate sirtuins, particularly SIRT1. Sirtuins are a family of proteins that play a crucial role in cellular regulation, including aging and metabolic processes. The compound has been shown to increase the deacetylation activity of SIRT1 in human cell lines, which is associated with enhanced longevity and stress resistance in model organisms such as Drosophila melanogaster .

- Heat Shock Protein Expression : The compound significantly upregulates the expression of heat shock proteins (HSPs), which are crucial for protein folding and protection against stress. Increased expression of HSPs has been linked to improved cellular resilience and longevity .

- Lipid Metabolism : In vitro studies have demonstrated that this compound can reduce lipid accumulation in adipocytes (fat cells). This effect was observed in differentiated 3T3-L1 cells treated with fatty acids, suggesting potential applications in managing obesity and related metabolic disorders .

Lifespan Extension in Drosophila melanogaster

A pivotal study investigated the effects of this compound on the lifespan of Drosophila melanogaster. Flies fed a diet supplemented with the compound exhibited a significant increase in mean survival rates compared to controls. This effect was attributed to the activation of longevity-regulating pathways involving SIRT1 and HSPs .

In Vitro Studies on Human Cell Lines

In human THP-1 monocyte cell lines, this compound was found to decrease histone acetylation levels in a dose-dependent manner, indicating its role as an allosteric modulator of SIRT1 activity. This suggests potential implications for diseases characterized by dysregulated acetylation patterns, such as cancer and neurodegenerative disorders .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other fatty acid amides:

| Compound | SIRT1 Activation | HSP Expression | Lipid Accumulation Reduction |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Other Fatty Acid Amides | Variable | Variable | Variable |

Propriétés

Numéro CAS |

152766-94-4 |

|---|---|

Formule moléculaire |

C34H58N2O |

Poids moléculaire |

510.8 g/mol |

Nom IUPAC |

N-(2-indol-1-ylethyl)tetracosanamide |

InChI |

InChI=1S/C34H58N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-34(37)35-29-31-36-30-28-32-25-23-24-26-33(32)36/h23-26,28,30H,2-22,27,29,31H2,1H3,(H,35,37) |

Clé InChI |

KRRKABAFWRIPGX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21 |

melting_point |

120-123°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.